molecular formula C11H13ClN2O2 B14886787 3-Cyano-D-phenylalanine methyl ester HCl

3-Cyano-D-phenylalanine methyl ester HCl

Cat. No.: B14886787
M. Wt: 240.68 g/mol
InChI Key: XXZHQCDQCKLSAF-HNCPQSOCSA-N
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Description

The Role of Unnatural Amino Acids in Advanced Chemical Synthesis and Biological Research

Unnatural amino acids (UAAs) are amino acids that are not naturally incorporated into proteins. They represent a significant expansion of the chemical toolkit available to researchers, offering structural diversity and functional versatility not found in their natural counterparts. In chemical synthesis, UAAs serve as chiral building blocks and molecular scaffolds for constructing complex molecules and combinatorial libraries. nbinno.com Their incorporation into peptides and proteins can dramatically alter the resulting molecule's properties.

Key applications and roles of unnatural amino acids include:

Enhanced Pharmaceutical Properties: Introducing UAAs into peptide-based drug candidates can improve their stability against degradation by enzymes like peptidases, enhance potency, increase selectivity for their biological targets, and improve oral absorption. biosynth.com

Protein Engineering and Functional Studies: By incorporating UAAs with unique functional groups into proteins, scientists can modify the protein's structure and function. bitesizebio.com This allows for the creation of enzymes with improved catalytic efficiency or the introduction of molecular probes to study protein interactions and dynamics. bitesizebio.com

Drug Discovery and Development: UAAs are crucial in creating peptidomimetics, which are molecules that mimic the structure of natural peptides but often have improved drug-like properties. They can act as inhibitors for specific drug targets or be used to develop antibody-drug conjugates for targeted therapies. biosynth.com

Probing Biological Systems: Amino acids modified with specific functionalities, such as fluorescent tags or photocrosslinking groups, serve as powerful probes to investigate complex biological processes, protein structure, and function. bitesizebio.com

The synthesis of peptides and other complex molecules often utilizes amino acid derivatives where reactive groups are protected, such as methyl esters, to allow for controlled and sequential reactions. bitesizebio.comnih.gov

Academic Perspectives on Cyano-Substituted Amino Acid Derivatives

The introduction of a cyano (-C≡N) group onto an amino acid scaffold is a strategic modification employed in medicinal chemistry and chemical biology to modulate a molecule's physicochemical and biological properties. The cyano group is a small, linear, and highly polar functional group with potent electron-withdrawing capabilities.

From an academic standpoint, the significance of cyano-substitution includes:

Modulation of Electronic Properties: The strong electron-withdrawing nature of the cyano group can significantly alter the electron distribution within a molecule. rsc.org When attached to an aromatic ring, as in phenylalanine derivatives, it can influence the ring's reactivity and its interactions with biological targets.

Enzyme Inhibition: The cyano group can act as a key interacting moiety or a warhead in the design of enzyme inhibitors. It can participate in hydrogen bonding or other non-covalent interactions within an enzyme's active site. For instance, various cyano-substituted heterocyclic compounds have been investigated as inhibitors for enzymes like carbonic anhydrases. nih.gov

Bioisosteric Replacement: In drug design, the cyano group is sometimes used as a bioisostere for other functional groups, like a carbonyl group or a halogen atom, to fine-tune a molecule's binding affinity, metabolic stability, and pharmacokinetic profile.

Fluorescent Probes: The substitution of a cyano group on different positions of fluorophores, such as indole, can have diverse and significant effects on their absorption and fluorescence spectra, making cyano-substituted compounds useful as fluorescent probes for studying protein structure and function. researchgate.net

Structural Scaffolding: The rigidity and defined geometry of the cyano group can impart conformational constraints on a molecule, which is a valuable strategy in designing ligands with high specificity for protein targets. nih.gov

Research Rationale for 3-Cyano-D-phenylalanine Methyl Ester Hydrochloride in Contemporary Chemistry

The compound 3-Cyano-D-phenylalanine methyl ester hydrochloride is a specialized, non-natural amino acid derivative designed for specific applications in advanced chemical synthesis. The rationale for its use in contemporary research is based on the unique combination of its three constituent parts: the D-phenylalanine core, the 3-cyano substituent, and the methyl ester hydrochloride form.

D-Amino Acid Configuration: The use of the D-enantiomer, as opposed to the naturally occurring L-enantiomer, is a critical design feature. Peptides and proteins incorporating D-amino acids exhibit significantly increased resistance to proteolytic degradation by enzymes in biological systems. biosynth.com This enhances the in vivo stability and half-life of peptide-based therapeutics. The D-configuration also provides a distinct stereochemistry for use as a chiral building block in asymmetric synthesis. chemimpex.comguidechem.com

3-Cyano Phenyl Group: The cyano group at the meta- (3-) position of the phenyl ring modifies the electronic landscape of the side chain. This modification can alter binding interactions with target proteins, potentially improving affinity or selectivity compared to unsubstituted phenylalanine. It serves as a valuable tool for structure-activity relationship (SAR) studies, where researchers systematically explore how modifications to a lead compound affect its biological activity. nih.gov

Methyl Ester Hydrochloride Form: The carboxylic acid is protected as a methyl ester, a common strategy in peptide synthesis and other organic reactions. nih.govrsc.org This prevents the carboxyl group from participating in unwanted side reactions, allowing for selective chemistry at the amino group. nih.gov The hydrochloride salt form improves the compound's stability, crystallinity, and solubility in certain solvents, making it easier to handle and purify. guidechem.comrsc.org

Collectively, these features make 3-Cyano-D-phenylalanine methyl ester hydrochloride a valuable building block for synthesizing novel peptides, peptidomimetics, and other complex chiral molecules with tailored properties for pharmaceutical and biochemical research. chemimpex.comchemimpex.com

Physicochemical Properties of 3-Cyano-D-phenylalanine Methyl Ester Hydrochloride

Property Value
Molecular Formula C₁₁H₁₃ClN₂O₂
Molecular Weight 240.69 g/mol
Synonyms Methyl (2R)-2-amino-3-(3-cyanophenyl)propanoate hydrochloride

| Form | Salt |

Data sourced from publicly available chemical databases. Note that some databases list the racemic (DL) or isomeric (4-cyano) versions, but the molecular formula and weight are identical. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.68 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(3-cyanophenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H12N2O2.ClH/c1-15-11(14)10(13)6-8-3-2-4-9(5-8)7-12;/h2-5,10H,6,13H2,1H3;1H/t10-;/m1./s1

InChI Key

XXZHQCDQCKLSAF-HNCPQSOCSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=CC=C1)C#N)N.Cl

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)C#N)N.Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Cyano D Phenylalanine Methyl Ester Hydrochloride

Strategies for Enantioselective Synthesis of 3-Cyano-D-phenylalanine Methyl Ester Hydrochloride

Achieving high enantiomeric purity is the primary challenge in the synthesis of chiral molecules like 3-Cyano-D-phenylalanine methyl ester hydrochloride. Strategies are broadly categorized into precursor-based chemical routes and biocatalytic approaches.

Precursor-based methods involve the construction of the molecule from achiral or chiral starting materials using asymmetric chemical transformations. A common strategy is the resolution of a racemic mixture. For instance, DL-3-cyanophenylalanine methyl ester can be synthesized, followed by chemical resolution using a chiral resolving agent, such as N-acetyl-D-phenylglycine. researchgate.net This process forms diastereomeric salts, one of which precipitates selectively from a solution, allowing for the separation and subsequent isolation of the desired D-enantiomer after acidification. researchgate.net

Another powerful approach is asymmetric synthesis, which creates the desired stereocenter selectively. This can be achieved through methods such as:

Asymmetric Strecker Synthesis: Starting from 3-cyanobenzaldehyde, reaction with ammonia (B1221849) and a cyanide source in the presence of a chiral catalyst can yield an enantioenriched α-aminonitrile, which is a direct precursor to 3-cyano-D-phenylalanine.

Chiral Auxiliary-Mediated Synthesis: A prochiral precursor, such as a glycine (B1666218) enolate, can be alkylated with 3-cyanobenzyl bromide using a chiral auxiliary (e.g., an Evans oxazolidinone). The auxiliary directs the alkylation to occur stereoselectively. Subsequent cleavage of the auxiliary and hydrolysis yields the D-amino acid.

Once the enantiomerically pure N-protected 3-cyano-D-phenylalanine is obtained, the final step involves esterification and salt formation. A standard and efficient method for this is the reaction of the amino acid with methanol (B129727) in the presence of reagents like thionyl chloride or trimethylchlorosilane, which facilitates both the esterification of the carboxylic acid and the formation of the hydrochloride salt in high yield. nih.govresearchgate.netrsc.org

Biocatalysis offers a highly selective and environmentally benign alternative to classical chemical methods for achieving stereocontrol.

Enzymatic Kinetic Resolution: This is one of the most established methods. A racemic mixture of 3-cyano-phenylalanine or its ester is subjected to an enzyme that selectively acts on one enantiomer. For example, a lipase (B570770) could selectively hydrolyze the methyl ester of the L-enantiomer, leaving the desired D-enantiomer (3-Cyano-D-phenylalanine methyl ester) unreacted and allowing for separation. Conversely, a D-amino acid oxidase could be used to selectively oxidize the D-enantiomer, which is then removed, leaving the L-enantiomer. However, for producing the D-enantiomer, a method targeting the L-enantiomer for removal is preferred. The theoretical maximum yield for this process is 50%.

Asymmetric Synthesis using Enzymes: More advanced chemoenzymatic processes can provide yields greater than 50% with excellent enantioselectivity. A potential pathway involves the use of a Phenylalanine Ammonia Lyase (PAL). nih.gov These enzymes typically catalyze the amination of cinnamic acids to form L-phenylalanine. However, through protein engineering, PAL variants can be developed to selectively catalyze the addition of ammonia to 3-cyano-cinnamic acid to produce 3-cyano-D-phenylalanine with high optical purity. nih.gov This enzymatic step can be coupled with a subsequent chemical esterification to yield the final product. A multi-enzymatic cascade process, combining PAL amination with a deracemization system, has been shown to convert cinnamic acids into D-phenylalanines with high conversion and excellent enantiomeric excess (>99% ee). nih.govmdpi.com

Derivatization Reactions of 3-Cyano-D-phenylalanine Methyl Ester Hydrochloride for Functionalization and Analytical Purposes

The functional groups of 3-Cyano-D-phenylalanine methyl ester hydrochloride—the cyano group, the primary amine, and the methyl ester—provide multiple opportunities for derivatization.

For Functionalization:

Cyano Group: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (yielding a D-aspartic acid analog) or an amide. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation, providing a di-amino acid derivative.

Amine Group: The primary amine can be acylated to form amides, which is the basis for its incorporation into peptide chains using standard peptide synthesis protocols. It can also be alkylated or used in reductive amination reactions.

Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid or can undergo transesterification with other alcohols. It can also be converted to an amide by reaction with an amine.

For Analytical Purposes: Derivatization is often employed to enhance the detection and analysis of amino acids by chromatographic methods like HPLC or GC. greyhoundchrom.com

Fluorescent Tagging: The primary amine can be reacted with fluorescent reagents such as Dansyl chloride or fluorescamine, allowing for highly sensitive detection. greyhoundchrom.com

UV-Active Tagging: Reagents like phenyl isothiocyanate (PITC, used in Edman degradation) react with the amine to create a derivative that can be easily detected by UV spectroscopy.

Chiral Derivatization: To determine enantiomeric purity, the compound can be reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide), to form diastereomers that can be separated and quantified on a standard (non-chiral) reverse-phase HPLC column. biomolther.org

Comparative Analysis of Synthetic Pathways for 3-Cyano-D-phenylalanine Methyl Ester Hydrochloride and Related Analogs

The selection of a synthetic pathway depends on factors such as required scale, cost, desired enantiopurity, and available technology. Chemical and enzymatic methods each present distinct advantages and disadvantages. The synthesis of related analogs, such as those with fluoro or chloro substitutions on the phenyl ring (e.g., 3-Fluoro-D-phenylalanine methyl ester hydrochloride), often employs similar strategic considerations. chemimpex.comgoogle.com

Below is a comparative analysis of the primary synthetic strategies.

Synthetic StrategyPrincipleEnantioselectivity (ee)YieldScalabilityKey AdvantagesKey Disadvantages
Chemical Resolution Separation of diastereomeric salts formed with a chiral resolving agent.Moderate to High (can be >98%) researchgate.netTheoretical max. 50% per cycle.GoodWell-established, reliable, uses common reagents.Low theoretical yield, requires stoichiometric chiral agent which may be expensive.
Asymmetric Synthesis Stereoselective creation of the chiral center using a chiral catalyst or auxiliary.High to Excellent (>99%)Good to HighModerate to GoodHigh yield, high enantioselectivity, atom-economical (catalytic).Often requires expensive and/or sensitive catalysts/reagents, may require significant optimization.
Enzymatic Resolution Enzyme selectively modifies one enantiomer in a racemic mixture for separation.Excellent (>99%) mdpi.comTheoretical max. 50%.ModerateHigh selectivity, mild and green reaction conditions.50% yield limit, enzyme cost and stability can be issues.
Chemoenzymatic Synthesis Combination of chemical steps and a key enzymatic asymmetric transformation.Excellent (>99%) nih.govHigh (>90%)ModerateOvercomes 50% yield limit of resolution, very high selectivity, green.Requires expertise in both chemistry and biocatalysis, enzyme development can be time-consuming.

Stereochemical Investigations of 3 Cyano D Phenylalanine Methyl Ester Hydrochloride

Analytical Techniques for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is crucial to guarantee that a chiral compound consists predominantly of one enantiomer. High-performance liquid chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) are powerful techniques for separating and quantifying enantiomers of phenylalanine derivatives.

These chromatographic methods typically employ a chiral stationary phase (CSP) or a chiral mobile phase additive. The choice of the chiral selector is paramount for achieving effective separation. Macrocyclic glycopeptides, such as teicoplanin, are particularly effective CSPs for resolving underivatized amino acids and their esters. sigmaaldrich.com Polysaccharide-based CSPs and cyclodextrin-based columns have also demonstrated chiral recognition capabilities for phenylalanine enantiomers. sigmaaldrich.comresearchgate.net

In chiral HPLC, the separation can be performed in different modes, including normal-phase, reversed-phase, and ligand-exchange chromatography. researchgate.netnih.gov For instance, teicoplanin and ristocetin-based stationary phases have been used in reversed-phase mode to achieve high-resolution separation of phenylalanine enantiomers. researchgate.net Chiral ligand-exchange HPLC, using a copper(II)-L-phenylalanine complex in the mobile phase with a conventional C18 column, has also proven effective for separating enantiomers of phenylalanine analogs. nih.gov

UPC², a form of supercritical fluid chromatography, offers advantages over traditional HPLC, including better resolution and significantly higher throughput, making it suitable for high-throughput analysis during API synthesis. A developed UPC² method for D- and L-phenylalanine methyl esters demonstrated the ability to detect as little as 0.01% of the unwanted enantiomer.

The following table summarizes various chromatographic conditions used for the enantiomeric separation of phenylalanine and its derivatives.

Technique Chiral Selector/Stationary Phase Mobile Phase Composition Detection Key Finding Reference
UPC²CHIRALPAK ID (3 µm)Isocratic: 90% CO₂, 10% MeOH with 0.1% NH₄OHUV (210 nm)Provides 5x higher throughput than normal phase HPLC for phenylalanine methyl esters.
HPLCTeicoplanin-based (Astec CHIROBIOTIC T)Water:Methanol (B129727):Formic AcidLC-MS compatibleEffective for underivatized amino acids; enantioselectivity increases with organic modifier concentration. sigmaaldrich.com
HPLCRistocetin-basedAcetonitrile/Water (60/40, v/v)UVAchieved a resolution value of 2.75 for phenylalanine enantiomers at 23 °C. researchgate.net
HPLCC18 (with chiral mobile phase)20% Methanol, 8 mM L-phenylalanine, 4 mM Cupric Sulfate in water (pH 3.2)Not specifiedBaseline separation (Resolution > 3.1) of enantiomers achieved in under 18 minutes. nih.gov

Determination of Absolute Configuration in Cyano-Phenylalanine Esters

Determining the absolute three-dimensional arrangement of atoms at the chiral center is fundamental. While chromatographic elution order against a known standard can provide this information, more definitive methods are often required.

X-ray Crystallography is the gold standard for unambiguously determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of its atoms. researchgate.netrsc.org This technique has been used to determine the crystal structures of various phenylalanine derivatives, confirming their stereochemistry. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy offers several methods for assigning absolute configuration, often by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). The resulting diastereomers exhibit distinct chemical shifts in the NMR spectrum. For example, chiral α-fluorinated phenylacetic acid derivatives can be used to derivatize primary amines, with the absolute configuration assigned by comparing experimental and DFT-calculated ¹⁹F NMR data. frontiersin.org Another approach involves using non-chiral, deuterated derivatizing agents (like acetyl-d₃ chloride) and analyzing the sample in a chiral solvent using deuterium (B1214612) NMR. nih.gov

Chromatographic Methods with Chiral Derivatization can also be employed. A common technique is Marfey's method, which uses Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) to derivatize the amino group of an amino acid. mdpi.com The resulting diastereomers are then separated by reversed-phase HPLC, and their retention times can be used to assign the configuration of the original amino acid. mdpi.comresearchgate.net Similarly, phenylglycine methyl ester (PGME) can be used as a chiral derivatizing agent, with the subsequent analysis of the diastereomeric amides performed by LC-MS to determine the absolute configuration based on elution order. biomolther.org

Methodologies for Chiral Resolution of Racemic Precursors to D-Phenylalanine Derivatives

The synthesis of enantiomerically pure compounds often starts from a racemic mixture, which must be separated into its constituent enantiomers through a process called chiral resolution. wikipedia.org This is particularly relevant for producing D-amino acids like D-phenylalanine, which are valuable precursors.

Crystallization of Diastereomeric Salts is a classical and widely used method. wikipedia.org It involves reacting the racemic mixture (e.g., a racemic amino acid ester) with a single enantiomer of a chiral resolving agent, such as tartaric acid. wikipedia.orgut.ac.ir This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer is recovered by removing the chiral resolving agent. wikipedia.org A variation of this is Crystallization-Induced Asymmetric Transformation (CIAT), where in-situ racemization of the undesired enantiomer allows for a theoretical yield of up to 100% of the desired enantiomer. This has been applied to the resolution of racemic phenylalanine methyl ester derivatives. ut.ac.ir

Enzymatic and Kinetic Resolution methods leverage the high stereoselectivity of enzymes. In a kinetic resolution, an enzyme selectively reacts with one enantiomer in a racemic mixture, converting it into a different compound while leaving the other enantiomer unreacted. researchgate.net The reacted and unreacted enantiomers can then be easily separated. For example, lipases can be used for the selective hydrolysis of racemic esters. researchgate.net A significant drawback of kinetic resolution is that the maximum yield for the desired enantiomer is 50%. researchgate.net

To overcome this limitation, a Dynamic Kinetic Resolution (DKR) process can be employed. DKR combines the enzymatic kinetic resolution with an in-situ racemization of the slower-reacting (undesired) enantiomer. researchgate.netresearchgate.net Enzymes such as amino acid racemases can be used for this purpose. researchgate.netwikipedia.org This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield approaching 100%. researchgate.net Multi-enzyme systems have been developed for the dynamic kinetic resolution of phenylalanine amide and nitrile substrates. researchgate.net

The table below outlines different chiral resolution strategies for phenylalanine precursors.

Methodology Principle Example Application Key Advantage Reference
Diastereomeric Salt CrystallizationFormation of diastereomeric salts with a chiral resolving agent, which are then separated based on differing solubilities.Resolution of racemic phenylalanine methyl ester derivatives using (2R,3R)-tartaric acid.Widely applicable and cost-effective for large-scale separation. wikipedia.orgut.ac.ir
Enzymatic Kinetic ResolutionAn enzyme selectively catalyzes the transformation of one enantiomer, allowing for its separation from the unreacted enantiomer.Hydrolysis of racemic β-phenylalanine esters using Amano lipase (B570770) PS from Burkholderia cepacia.High enantioselectivity under mild reaction conditions. researchgate.net
Dynamic Kinetic Resolution (DKR)Combines enzymatic resolution with in-situ racemization of the undesired enantiomer.Synthesis of chiral phenylalanine derivatives using a mutant α-amino-ε-caprolactam (ACL) racemase.Theoretical yield can reach 100%, avoiding the 50% limit of standard kinetic resolution. researchgate.netresearchgate.net

Spectroscopic and Crystallographic Elucidation of 3 Cyano D Phenylalanine Methyl Ester Hydrochloride and Its Conjugates

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 3-Cyano-D-phenylalanine methyl ester hydrochloride, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, allowing for unambiguous assignment of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton. The aromatic protons on the metasubstituted ring typically appear as complex multiplets in the downfield region (δ 7.5-8.0 ppm). The cyano group, being electron-withdrawing, will deshield the adjacent aromatic protons. The α-proton of the amino acid backbone is expected to resonate as a triplet or doublet of doublets around δ 4.5 ppm, coupled to the adjacent β-protons. The methylene (B1212753) (β) protons will appear as a multiplet, likely a doublet of doublets, around δ 3.3-3.5 ppm. The methyl ester protons will present as a sharp singlet at approximately δ 3.8 ppm. The ammonium (B1175870) protons (-NH₃⁺) are often broad and may exchange with solvent, appearing over a wide range downfield.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom. The carbonyl carbon of the methyl ester is the most downfield signal, typically found around δ 170 ppm. The aromatic carbons will resonate in the δ 110-140 ppm range; the carbon attached to the cyano group (ipso-carbon) and the carbon bearing the benzyl (B1604629) substituent will have distinct chemical shifts. The nitrile carbon itself appears in this region, characteristically around δ 118 ppm. compoundchem.comoregonstate.edulibretexts.org The α-carbon is expected around δ 55 ppm, the methyl ester carbon near δ 53 ppm, and the β-carbon (methylene) around δ 37 ppm. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Cyano-D-phenylalanine Methyl Ester Hydrochloride Predicted values are based on D-phenylalanine methyl ester hydrochloride and known substituent effects of a meta-cyano group.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~170
Aromatic C1 (ipso-CH₂)-~138
Aromatic C3 (ipso-CN)-~112
Aromatic C2, C4-C6~7.5 - 8.0 (m)~130 - 135
Nitrile (C≡N)-~118
α-Carbon (CH)~4.5 (t)~55
β-Carbon (CH₂)~3.4 (d)~37
Methyl (OCH₃)~3.8 (s)~53
Ammonium (NH₃⁺)broad, downfield-

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 3-Cyano-D-phenylalanine methyl ester hydrochloride, electron ionization (EI) or electrospray ionization (ESI) can be employed to determine its molecular weight and deduce its structure from fragmentation patterns.

The molecular formula is C₁₁H₁₂N₂O₂, and the hydrochloride salt is C₁₁H₁₃ClN₂O₂ (MW: 240.69 g/mol ). In ESI-MS, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 205.097, corresponding to the free amine.

Under electron ionization, the molecule undergoes characteristic fragmentation. Key fragmentation pathways for amino acid esters include the loss of the ester group and cleavage of the side chain. libretexts.orgmiamioh.edu A primary fragmentation would be the loss of the methoxycarbonyl radical (•COOCH₃), leading to a significant peak at m/z 146. Another major fragment results from the benzylic cleavage, losing the cyanobenzyl radical to produce an ion at m/z 88, or cleavage of the entire side chain to produce the cyanobenzyl cation at m/z 116.

Table 2: Predicted Key Mass Spectrometry Fragments for 3-Cyano-D-phenylalanine Methyl Ester

m/z Value Proposed Fragment Identity Fragmentation Pathway
205[M+H]⁺Protonated Parent Molecule (ESI)
146[M - •COOCH₃]⁺Loss of methoxycarbonyl radical
116[C₈H₆N]⁺Cyanobenzyl cation
88[C₄H₆NO₂]⁺Loss of cyanobenzyl radical

Advanced Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Environmental Probing

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 3-Cyano-D-phenylalanine methyl ester hydrochloride will display several characteristic absorption bands. A strong, sharp absorption corresponding to the C≡N (nitrile) stretch is expected in the 2220-2240 cm⁻¹ region. mit.eduspectroscopyonline.com This frequency is slightly lower than that for aliphatic nitriles due to conjugation with the aromatic ring. spectroscopyonline.com The carbonyl (C=O) stretch of the ester group will produce a strong, sharp peak around 1740 cm⁻¹. The presence of the ammonium salt (-NH₃⁺) gives rise to broad stretching bands in the 2500-3000 cm⁻¹ region. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups are observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will cause several peaks in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy offers complementary information. The C≡N stretch is also a strong and sharp band in the Raman spectrum, often appearing in a spectral region with few other signals, making it an excellent structural probe. researchgate.net The aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, are typically strong in Raman spectra. While the C=O stretch is visible, it is generally less intense than in the IR spectrum. The symmetric stretches of the molecule are often more Raman-active.

Table 3: Characteristic Vibrational Frequencies for 3-Cyano-D-phenylalanine Methyl Ester Hydrochloride

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Ammonium (-NH₃⁺)N-H Stretch2500-3000 (broad, strong)Weak
Aromatic C-HC-H Stretch3000-3100 (medium)Strong
Aliphatic C-HC-H Stretch2850-2980 (medium)Strong
Nitrile (C≡N)C≡N Stretch2220-2240 (sharp, strong)Sharp, strong
Ester (C=O)C=O Stretch~1740 (strong)Medium
Aromatic RingC=C Stretch1450-1600 (variable)Strong

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for 3-Cyano-D-phenylalanine methyl ester hydrochloride is not widely published, its structural characteristics can be inferred from related compounds like L-phenylalanine and its derivatives. acs.orgnih.govresearchgate.net

The crystal packing is expected to be dominated by an extensive network of hydrogen bonds involving the ammonium group as a donor and the chloride ion, ester carbonyl oxygen, and potentially the nitrile nitrogen as acceptors. These interactions would link the molecules into a three-dimensional lattice. Phenylalanine derivatives often exhibit a layered packing arrangement, where hydrophobic regions, composed of the cyanophenyl side chains, are segregated from hydrophilic regions containing the charged amino acid backbone and the chloride counter-ion. researchgate.net This segregation is driven by a combination of hydrogen bonding and van der Waals forces, including potential π-π stacking interactions between the aromatic rings. The conformation of the molecule, particularly the torsion angles defining the orientation of the side chain and ester group relative to the backbone, would be precisely determined.

Table 4: Expected Crystallographic Parameters and Interactions Based on typical values for similar amino acid hydrochlorides.

Parameter/Interaction Expected Observation
Crystal SystemMonoclinic or Orthorhombic
Space GroupChiral (e.g., P2₁, P2₁2₁2₁)
Hydrogen BondingStrong N-H···Cl and N-H···O interactions
Crystal PackingLayered structure with segregated hydrophobic and hydrophilic domains
Molecular ConformationDefined torsion angles (χ₁, χ₂, ψ)
Intermolecular ForcesHydrogen bonding, van der Waals forces, potential π-π stacking

Computational and Theoretical Studies on 3 Cyano D Phenylalanine Methyl Ester Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations can predict a wide range of properties, including molecular orbital energies, charge distributions, and reactivity indices. For 3-Cyano-D-phenylalanine methyl ester hydrochloride, these methods can elucidate the influence of the cyano and methyl ester groups on the phenylalanine backbone.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that correlates with the molecule's chemical stability and reactivity.

A hypothetical Frontier Molecular Orbital analysis of 3-Cyano-D-phenylalanine methyl ester hydrochloride could be performed using Density Functional Theory (DFT). Such a study would likely reveal the distribution of these orbitals across the molecule. The cyano group, being electron-withdrawing, would be expected to lower the energy of the LUMO, potentially making the molecule more susceptible to nucleophilic attack. The phenyl ring and the amino group would be major contributors to the HOMO.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 3-Cyano-D-phenylalanine Methyl Ester Hydrochloride and Related Compounds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
D-phenylalanine methyl ester-6.2-0.55.7
3-Cyano-D-phenylalanine methyl ester-6.5-1.15.4
4-Cyano-D-phenylalanine methyl ester-6.6-1.25.4

Note: The data in this table is illustrative and based on general trends observed in related molecules. Actual values would require specific quantum chemical calculations.

Computational methods can be used to model chemical reaction pathways, providing detailed information about the energy changes that occur as reactants are converted into products. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its energy. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

For 3-Cyano-D-phenylalanine methyl ester hydrochloride, reaction pathway modeling could be applied to study various transformations, such as its synthesis, hydrolysis of the ester group, or reactions involving the cyano group. For instance, the alkaline hydrolysis of the methyl ester could be modeled to understand the mechanism and energetics of this process. Such a study would involve calculating the geometries and energies of the reactants, the tetrahedral intermediate, the transition state, and the products.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational changes and intermolecular interactions that occur over time.

An MD simulation of 3-Cyano-D-phenylalanine methyl ester hydrochloride in a solvent, such as water, could reveal its preferred conformations in solution. The simulations would show how the molecule's different parts, like the phenyl ring and the amino acid backbone, move and interact with the surrounding water molecules. This can provide insights into the molecule's solubility and how it presents itself for interaction with other molecules. Furthermore, simulations could be used to study its interactions with other molecules, such as receptors or enzymes, which is crucial for understanding its potential biological activity.

Theoretical Insights into Chiral Recognition Phenomena

Chiral recognition is the process by which a chiral molecule interacts differently with the two enantiomers of another chiral molecule. This phenomenon is fundamental to many biological processes and is the basis for chiral separation techniques. Theoretical methods can provide valuable insights into the mechanisms of chiral recognition by analyzing the non-covalent interactions between the chiral selector and the enantiomers of the analyte.

Theoretical studies on the chiral recognition of 3-Cyano-D-phenylalanine methyl ester hydrochloride could involve docking simulations and quantum chemical calculations. For example, the interactions of its D- and L-enantiomers with a chiral stationary phase used in chromatography could be modeled. These calculations would quantify the interaction energies, including hydrogen bonding, electrostatic interactions, and van der Waals forces, between the enantiomers and the chiral selector. Such studies can help to explain the observed enantioselectivity and guide the development of new and more effective chiral separation methods.

Applications of 3 Cyano D Phenylalanine Methyl Ester Hydrochloride As a Chiral Synthon in Organic Chemistry and Biochemistry

Utilization in Peptide Synthesis and Peptidomimetic Design

The incorporation of non-natural amino acids like 3-Cyano-D-phenylalanine is a key strategy in medicinal chemistry to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability. scbt.com The D-configuration of this amino acid inherently provides resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. nih.gov

3-Cyano-D-phenylalanine methyl ester hydrochloride is a suitable building block for solid-phase peptide synthesis (SPPS), the primary method for assembling peptide chains. nih.govnih.gov For incorporation, the primary amine of the hydrochloride salt is typically protected with an acid-labile group like tert-butyloxycarbonyl (Boc) or, more commonly, a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. lsu.edu The resulting N-protected amino acid can then be activated and coupled to the N-terminus of a growing peptide chain anchored to a solid support. nih.gov The methyl ester may be hydrolyzed before or after incorporation, depending on the synthetic strategy. The presence of the cyano group introduces unique electronic properties and can act as a handle for further chemical modification post-synthesis.

The introduction of substituted or sterically demanding amino acids into a peptide backbone is a well-established method for inducing specific secondary structures, such as β-turns or helices. nih.gov The cyano group at the meta-position of the phenyl ring in 3-Cyano-D-phenylalanine imposes significant steric and electronic constraints on the rotational freedom (chi angles) of the side chain. This restriction influences the local and global conformation of the peptide, forcing it to adopt a more rigid and defined three-dimensional structure. nih.gov Such conformational pre-organization can enhance binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

Precursor for the Synthesis of Nitrogen-Containing Heterocycles and Bioactive Molecules

The cyano (nitrile) group is a highly versatile functional group that can be transformed into a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. nih.gov As a chiral starting material, 3-Cyano-D-phenylalanine methyl ester hydrochloride allows for the synthesis of enantiomerically pure heterocyclic compounds. nih.gov For instance, the nitrile can undergo [3+2] cycloaddition reactions with azides to form tetrazoles, a common bioisostere for carboxylic acids in drug design. nih.gov Other transformations include reduction to a primary amine, hydrolysis to a carboxylic acid, or participation in multi-component reactions to build more complex heterocyclic systems like pyrimidines or imidazoles. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from 3-Cyano-D-phenylalanine Derivatives This table is interactive. Click on the headers to sort.

Reagent/Condition Resulting Heterocycle Significance
Sodium Azide (NaN₃), ZnCl₂ Tetrazole Carboxylic acid bioisostere, enhances metabolic stability.
Hydrazine (N₂H₄) Aminopyrazole derivative Core of many anti-inflammatory and kinase inhibitor drugs.
Guanidine Aminopyrimidine Found in antivirals and other bioactive compounds.
H₂/Raney Ni or LiAlH₄ Aminomethyl group Can be used to form larger heterocyclic rings or as a linker.
Hydroxylamine (NH₂OH) N-hydroxyamidine Precursor for oxadiazoles (B1248032) and other heterocycles.

Role as a Chiral Building Block for Complex Natural Product Synthesis

Chiral amino acids and their derivatives are fundamental components of the "chiral pool" used for the enantioselective synthesis of complex natural products and pharmaceuticals. orgsyn.org While specific examples detailing the use of 3-Cyano-D-phenylalanine methyl ester hydrochloride in the total synthesis of a natural product are not prevalent in the literature, its potential is clear. The compound provides a stereodefined Cα-stereocenter and a functionalized aromatic side chain. Synthetic chemists can leverage this pre-existing chirality to set other stereocenters in a target molecule, avoiding the need for complex asymmetric reactions. orgsyn.org The cyano group can be carried through multiple synthetic steps and transformed at a later stage into other functionalities required in the final natural product. nih.gov

Enzymatic Transformations and Biocatalytic Applications of 3-Cyano-D-phenylalanine Methyl Ester Hydrochloride Analogs

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes such as phenylalanine ammonia (B1221849) lyases (PALs) are known to catalyze the reversible amination of cinnamic acids to produce phenylalanine analogs. nih.govfrontiersin.org This enzymatic route has been explored for the synthesis of various substituted D- and L-phenylalanines. nih.gov While PALs typically favor the L-enantiomer, enzyme engineering and the use of coupled enzymatic systems (e.g., with D-amino acid oxidases) have enabled the synthesis of D-phenylalanine derivatives with high optical purity. nih.gov Therefore, biocatalytic methods could be employed to synthesize 3-Cyano-D-phenylalanine itself from 3-cyanocinnamic acid. Furthermore, other enzymes like lipases or esterases could be used for the selective hydrolysis of the methyl ester group under mild conditions, which is a common step in peptide and pharmaceutical synthesis. youtube.comkhanacademy.org

Table 2: Examples of Enzymatic Systems for Phenylalanine Analog Synthesis This table is interactive. Click on the headers to sort.

Enzyme Class Example Enzyme Application Reference
Ammonia Lyase Phenylalanine Ammonia Lyase (PAL) from Anabaena variabilis Asymmetric hydroamination of cinnamic acids to form phenylalanine derivatives. nih.gov
Oxidase D-Amino Acid Oxidase (DAAO) from Trigonopsis variabilis Used in cascade reactions to selectively remove unwanted L-amino acids, enhancing the enantiomeric excess of D-amino acids. nih.gov
Transaminase L-threonine transaldolase (L-TTA) One-pot biocatalytic cascade to produce various L-phenylalanine derivatives from aldehydes. biorxiv.org

Development of Novel Conjugates for Targeted Delivery or Sensing Applications

The unique properties of the cyano group make 3-Cyano-D-phenylalanine a valuable component for creating molecular probes and bioconjugates. The nitrile group possesses a distinct infrared (IR) stretching frequency in a region of the vibrational spectrum that is relatively free from interference from other biological molecules. This characteristic allows it to be used as a vibrational reporter group to probe local protein environments and dynamics with high spatial and temporal resolution. Analogs such as p-cyano-L-phenylalanine have been successfully used as fluorescence and IR probes to study protein folding and interactions.

Furthermore, the cyano group, along with the primary amine and carboxylate functionalities, provides multiple handles for chemical conjugation. chemimpex.com This allows the amino acid to be linked to fluorescent dyes, targeting ligands (such as RGD peptides), or drug molecules. unimi.it Incorporating this amino acid into a peptide-drug conjugate can enhance the stability of the peptide linker due to its D-configuration, ensuring that the conjugate reaches its target before being degraded.

Emerging Research Frontiers and Prospective Directions for 3 Cyano D Phenylalanine Methyl Ester Hydrochloride

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of amino acid esters is a fundamental process in organic chemistry, often serving as a crucial step in peptide synthesis and the development of pharmaceuticals. scispace.com Traditional methods for preparing phenylalanine methyl ester hydrochloride have involved reagents like thionyl chloride in methanol (B129727) or gaseous hydrochloric acid. While effective, these methods can present challenges related to safety, waste disposal, and harsh reaction conditions. nih.gov

An emerging frontier in the synthesis of 3-Cyano-D-phenylalanine methyl ester hydrochloride is the development of more sustainable and efficient "green" chemical processes. Prospective research in this area is focused on several key principles:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives, such as bio-derived solvents or performing reactions in aqueous media.

Catalytic Reagents: Employing catalytic methods over stoichiometric reagents to reduce waste and improve reaction efficiency.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to minimize energy consumption.

One promising approach is the use of trimethylchlorosilane (TMSCl) in methanol, which has been shown to be a convenient and mild system for the esterification of various amino acids, proceeding at room temperature with good to excellent yields. scispace.comnih.gov Future research could focus on optimizing this method specifically for 3-cyano-D-phenylalanine, potentially exploring flow chemistry systems to enhance efficiency and scalability. Furthermore, biocatalytic methods, using enzymes like phenylalanine ammonia (B1221849) lyases (PALs), are being explored for the synthesis of D-phenylalanine derivatives from inexpensive starting materials, representing a highly sustainable and enantioselective route. nih.gov Adapting such enzymatic cascades for the synthesis of the 3-cyano derivative is a significant and promising research direction.

Synthesis MethodReagentsAdvantagesResearch Direction
Traditional Esterification Thionyl chloride, MethanolHigh yieldDevelop milder conditions, reduce hazardous waste
TMSCl-Mediated Esterification Trimethylchlorosilane, MethanolMild conditions, good yields, room temperatureOptimization for flow chemistry, solvent reduction
Biocatalytic Synthesis Phenylalanine Ammonia Lyase (PAL)High enantioselectivity, sustainable, uses inexpensive starting materialsEnzyme engineering to accept 3-cyanocinnamic acid as a substrate

Exploration of Advanced Spectroscopic Probes Utilizing the Nitrile Functionality

The nitrile (C≡N) group of 3-Cyano-D-phenylalanine methyl ester hydrochloride is a powerful and minimally disruptive spectroscopic reporter. nih.govsigmaaldrich.com Its stretching vibration absorbs in a region of the infrared (IR) spectrum (around 2230 cm⁻¹) that is largely free from interference from the natural absorptions of biomolecules like proteins. nih.govcpcscientific.com This "transparent window" allows for the precise study of the local environment around the probe. nih.govsigmaaldrich.com

Future research is poised to leverage this functionality in several advanced spectroscopic applications:

Vibrational Stark Effect (VSE) Spectroscopy: The nitrile vibrational frequency is exceptionally sensitive to the local electric field. scispace.comnih.gov This phenomenon, known as the Vibrational Stark Effect, allows the nitrile group to act as a molecular-level voltmeter. researchgate.net By incorporating 3-cyano-D-phenylalanine into peptides or proteins, researchers can map the electrostatic fields in enzyme active sites, protein-ligand binding interfaces, and across membranes. cpcscientific.comchemimpex.com This provides invaluable insights into the role of electrostatics in biological function.

Two-Dimensional Infrared (2D IR) Spectroscopy: 2D IR spectroscopy can provide information about molecular structure and dynamics on a picosecond timescale. scispace.com The strong absorption and environmental sensitivity of the nitrile group make it an excellent probe for these experiments. scispace.comnih.gov Future studies could use this compound to investigate the ultrafast dynamics of protein folding, conformational changes, and the fluctuations of hydrogen-bonding networks. scispace.comnih.gov

Probing Solvation and Hydrophobicity: The C≡N stretching frequency shifts based on its exposure to polar environments, such as water, versus nonpolar, hydrophobic environments found in the core of a protein. nih.gov This allows researchers to track changes in the solvation state of specific residues during processes like protein-protein interactions or membrane insertion. nih.gov

Spectroscopic TechniqueInformation GainedProspective Application
FTIR Spectroscopy Local environment (polarity, H-bonding)Monitoring protein conformational changes and ligand binding
Vibrational Stark Effect (VSE) Local electric field strengthMapping electrostatic fields in enzyme active sites
2D IR Spectroscopy Ultrafast structural dynamicsStudying protein folding pathways and energy transfer

Novel Applications in Supramolecular Chemistry and Materials Science

The self-assembly of amino acids and peptides into ordered nanostructures is a cornerstone of materials science and nanotechnology. Phenylalanine itself is well-known for its ability to self-assemble into various morphologies, including nanotubes and fibrils, driven by a combination of hydrogen bonding and π–π stacking interactions. chemimpex.comchemicalbook.com

The unique structure of 3-Cyano-D-phenylalanine methyl ester hydrochloride offers exciting opportunities for creating novel supramolecular assemblies and functional materials:

Modulating Self-Assembly: The introduction of a nitrile group adds a strong dipole moment to the phenyl ring. This can significantly alter the intermolecular forces that govern self-assembly, potentially leading to the formation of unique nanostructures not accessible with natural phenylalanine. The D-configuration also influences the chirality and packing of the resulting assemblies.

Crystal Engineering: The nitrile group can act as a versatile hydrogen bond acceptor or participate in other non-covalent interactions, making it a valuable synthon in crystal engineering. Future research could explore the co-crystallization of this compound with other molecules to create well-defined, functional solid-state architectures.

Functional Materials: The nitrile group is a versatile chemical handle that can be readily converted into other functional groups (e.g., amines, carboxylic acids, tetrazoles). This allows for the post-synthesis modification of self-assembled nanostructures, enabling the covalent attachment of dyes, drugs, or catalysts to create functional biomaterials for applications in drug delivery, tissue engineering, and biocatalysis.

Integration into Combinatorial Synthesis and High-Throughput Screening Platforms

The discovery of new drugs and bioactive molecules relies heavily on the ability to synthesize and screen large, structurally diverse libraries of compounds. sigmaaldrich.com Unnatural amino acids are invaluable building blocks for these combinatorial libraries because they vastly expand the accessible chemical space beyond that offered by the 20 proteinogenic amino acids. sigmaaldrich.comnih.govcpcscientific.com

3-Cyano-D-phenylalanine methyl ester hydrochloride is an ideal candidate for integration into such platforms for several reasons:

Structural Diversity: It introduces three key points of diversity simultaneously: a D-amino acid backbone (which can confer resistance to proteolytic degradation), an aromatic ring with a specific substitution pattern, and a synthetically versatile nitrile group. nih.govcpcscientific.com

Peptidomimetic Scaffolds: Incorporating this amino acid into peptide libraries can generate peptidomimetics with improved stability, potency, and selectivity. sigmaaldrich.com These libraries can be screened for activity against a wide range of biological targets.

Fragment-Based Drug Discovery: As a distinct molecular fragment, it can be used in high-throughput screening campaigns to identify initial "hits" that bind to a target protein. researchgate.net The nitrile group can then serve as an anchor point for chemical elaboration to develop more potent lead compounds. A drug containing a 3-cyanobenzene moiety has been developed as a potent VLA-4 antagonist, highlighting the utility of this chemical motif in drug discovery. nih.gov

The systematic incorporation of building blocks like 3-Cyano-D-phenylalanine methyl ester hydrochloride into automated, high-throughput synthesis and screening platforms represents a significant frontier in the search for new therapeutics and functional molecules. youtube.comunchainedlabs.com

Q & A

Q. What are the recommended methodologies for synthesizing 3-cyano-D-phenylalanine methyl ester HCl with high purity?

Synthesis protocols for structurally similar compounds (e.g., D-phenylalanine methyl ester derivatives) often involve esterification under acidic conditions, followed by purification via recrystallization or chromatography. For example, HCl is used to protonate amine groups during synthesis, stabilizing intermediates (e.g., as seen in ricinoleic methyl ester-based mesoporous silica synthesis ). Characterization via FTIR and XRD is critical to confirm functional groups (e.g., Si–O–Si bonds, cyano groups) and amorphous/crystalline phases .

Q. How can researchers characterize the structural and functional properties of this compound?

Key techniques include:

  • FTIR : Identifies cyano (-CN), ester (-COOCH₃), and hydrochloride (-HCl) functional groups.
  • XRD : Confirms amorphous or crystalline structure (common in similar phenylalanine esters) .
  • N₂ adsorption-desorption (BET/BJH) : Measures surface area and pore size if the compound is used in porous materials (e.g., mesoporous silica templates) .
  • SEM/TEM : Visualizes morphology (e.g., spherical particles observed in mesoporous silica analogs) .

Q. What factors influence the stability of this compound under varying pH and temperature?

Stability studies on analogous compounds (e.g., PCPA methyl ester HCl) suggest:

  • pH : Protonation states affect solubility and degradation. Acidic conditions may stabilize the hydrochloride form, while alkaline conditions risk ester hydrolysis .
  • Temperature : Storage at −20°C is recommended for long-term stability, as elevated temperatures accelerate decomposition .

Advanced Research Questions

Q. How can Box-Behnken Design (BBD) optimize reaction parameters for synthesizing this compound?

BBD, a response surface methodology, efficiently tests multiple variables (e.g., pH, temperature, reactant ratios) with minimal experiments. For example:

  • Variables : pH (2–9), reaction time (30–90 min), catalyst concentration (1–1.5 wt%), and solvent polarity.
  • Output : Maximize yield or purity. ANOVA identifies significant factors (e.g., catalyst concentration contributed 77.5% to biodiesel yield in a Taguchi study) .
  • Validation : Compare predicted vs. experimental yields (e.g., 86.6% Cd²⁺ removal achieved in mesoporous silica optimization) .

Q. What kinetic and isotherm models describe the adsorption behavior of this compound in environmental or catalytic applications?

  • Pseudo-second-order kinetics : Often governs chemisorption processes (e.g., Cd²⁺ adsorption on mesoporous silica) .
  • Langmuir isotherm : Valid for monolayer adsorption on homogeneous surfaces (max capacity = 103.10 mg/g for Cd²⁺) .
  • Freundlich isotherm : Better fits heterogeneous surfaces or multilayer adsorption .

Q. How do structural modifications (e.g., cyano substitution) alter the biochemical interactions of D-phenylalanine methyl ester derivatives?

  • The cyano group enhances electrophilicity, potentially improving binding to enzymes or receptors. For example, 4-chloro-D-phenylalanine methyl ester HCl showed tryptophan hydroxylase inhibition in vivo .
  • Modifications may affect solubility (e.g., HCl salt improves aqueous solubility) or stability in biological matrices .

Q. What role does HCl play in templating mesoporous materials using phenylalanine ester derivatives?

HCl protonates amine groups, facilitating electrostatic interactions with anionic templates (e.g., ricinoleic methyl ester). This stabilizes micelle formation, directing pore structure in silica synthesis . Adjusting HCl concentration alters pore size (e.g., MS-50 achieved 103.10 mg/g Cd²⁺ adsorption capacity) .

Methodological Considerations

Q. How can researchers resolve contradictions in adsorption data for phenylalanine-derived compounds?

  • Replicate experiments : Ensure consistency in pH, temperature, and solvent.
  • Model validation : Compare R² values across Langmuir, Freundlich, and Temkin isotherms .
  • Surface analysis : Use SEM/EDS to check for contaminants or irregular pore distribution .

Q. What experimental strategies mitigate degradation during in vivo studies of this compound?

  • Formulation : Use DMSO/saline or PEG300/saline mixtures to enhance solubility and stability .
  • Dosing : Optimize frequency and route (e.g., intraperitoneal vs. oral) based on pharmacokinetic profiles.
  • Analytical methods : LC-MS/MS monitors degradation products in biological fluids .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.